2-(2-Methylpropyl)cyclopentan-1-ol
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Overview
Description
2-(2-Methylpropyl)cyclopentan-1-ol: is an organic compound with the molecular formula C9H18O. It is also known by its IUPAC name, 1-isobutylcyclopentanol. This compound is a cyclopentanol derivative, characterized by a cyclopentane ring substituted with a hydroxyl group and an isobutyl group. It is a colorless liquid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)cyclopentan-1-ol typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including the Diels-Alder reaction or cyclization of linear precursors.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides and suitable catalysts.
Hydroxyl Group Addition: The hydroxyl group is introduced through hydroboration-oxidation or other hydroxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation and hydroxylation processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate these reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-(2-Methylpropyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isobutyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.
2-Cyclopenten-1-ol: Contains a double bond in the cyclopentane ring, leading to different reactivity.
1-Isobutylcyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
2-(2-Methylpropyl)cyclopentan-1-ol is unique due to the presence of both the isobutyl and hydroxyl groups on the cyclopentane ring, which imparts distinct chemical and physical properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable in various applications.
Properties
Molecular Formula |
C9H18O |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-(2-methylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7(2)6-8-4-3-5-9(8)10/h7-10H,3-6H2,1-2H3 |
InChI Key |
KHOQDWZNRSMFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCC1O |
Origin of Product |
United States |
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